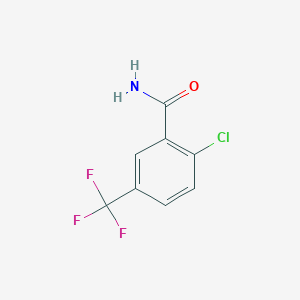

2-Chloro-5-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBTSYBQHPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378753 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20566-93-2 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide

Introduction: Strategic Importance and Synthetic Overview

2-Chloro-5-(trifluoromethyl)benzamide is a key chemical intermediate whose structural motifs—a chlorinated and trifluoromethylated benzene ring—are prevalent in a multitude of pharmacologically active compounds and agrochemicals. The trifluoromethyl group is a bioisostere of a methyl or ethyl group but offers significantly altered electronic properties, enhanced metabolic stability, and increased lipophilicity, which can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The chlorine atom provides a site for further synthetic modification and also influences the molecule's electronic and steric properties.

This guide provides a comprehensive analysis of the principal synthetic pathways to 2-Chloro-5-(trifluoromethyl)benzamide. We will dissect the strategic considerations behind each route, provide detailed experimental protocols derived from established literature, and explain the causality behind procedural choices. The focus is on robust, scalable, and well-documented methods, primarily originating from key intermediates such as 2-chloro-5-(trifluoromethyl)aniline and 2-chloro-5-(trifluoromethyl)benzonitrile.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two primary and convergent synthetic strategies. The most apparent disconnection is the amide bond, which retrosynthetically yields 2-chloro-5-(trifluoromethyl)benzoic acid or an activated derivative thereof, and an ammonia source. The carboxylic acid, in turn, can be derived from the hydrolysis of a nitrile group. This nitrile functionality is commonly introduced via a Sandmeyer reaction on an aniline precursor. This logic establishes our first major pathway. An alternative, more direct route involves the partial hydrolysis of the same nitrile intermediate directly to the amide.

Caption: Retrosynthetic pathways for 2-Chloro-5-(trifluoromethyl)benzamide.

Pathway I: Synthesis via Sandmeyer Reaction and Carboxylic Acid Intermediate

This classic and highly reliable pathway proceeds in three distinct stages, starting from the commercially available 2-chloro-5-(trifluoromethyl)aniline. It offers well-controlled transformations at each step, making it a preferred route for achieving high purity.

Step 1: Sandmeyer Cyanation of 2-Chloro-5-(trifluoromethyl)aniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into a diverse array of functional groups via a diazonium salt intermediate.[2] For the synthesis of the nitrile, the diazonium salt is reacted with a copper(I) cyanide salt, which acts as both a catalyst and the cyanide source.[1]

Mechanism Insight: The process begins with the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively stable aryldiazonium salt. This salt is then subjected to a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the copper(I) facilitates the reduction of the diazonium ion, leading to the release of nitrogen gas, the formation of an aryl radical, and subsequent capture by the cyanide nucleophile.[3]

Caption: Workflow for the Sandmeyer synthesis of the nitrile intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile[4]

-

Diazotization: A suspension of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid and water. The mixture is cooled to 0–5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is stirred for an additional 30-60 minutes at this temperature upon completion of the addition.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0–5 °C.

-

The cold diazonium salt solution is added slowly to the cyanide solution. Vigorous evolution of nitrogen gas is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The mixture is cooled and extracted with an organic solvent (e.g., toluene or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)benzonitrile, which can be purified by distillation or recrystallization.

Step 2: Hydrolysis of the Nitrile to 2-Chloro-5-(trifluoromethyl)benzoic Acid

The nitrile group is a versatile precursor to carboxylic acids. The robust carbon-nitrogen triple bond can be fully hydrolyzed under either acidic or basic conditions.[5] Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon cooling or pH adjustment.

Experimental Protocol: Hydrolysis

-

The crude 2-chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

The mixture is heated to reflux (typically 110-130 °C) and maintained for several hours (e.g., 4-8 hours), with reaction progress monitored by TLC or HPLC.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice.

-

The resulting precipitate, 2-chloro-5-(trifluoromethyl)benzoic acid, is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried. Purity is often sufficient for the next step, but recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if necessary.

Step 3: Amidation of 2-Chloro-5-(trifluoromethyl)benzoic Acid

Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable and requires high temperatures. A more efficient and common laboratory and industrial method involves the conversion of the carboxylic acid to a more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride readily reacts with ammonia in a nucleophilic acyl substitution to form the desired benzamide in high yield.[7][8]

Experimental Protocol: Amidation[7]

-

Activation: 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) is suspended in thionyl chloride (2-5 eq, acting as both reagent and solvent). A catalytic amount of DMF can be added to accelerate the reaction.

-

The mixture is heated to reflux (approx. 80 °C) for 1-3 hours until the evolution of HCl and SO₂ gas ceases and a clear solution is formed.

-

Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an inert aprotic solvent (e.g., THF, dichloromethane) and cooled in an ice bath.

-

Concentrated aqueous ammonia (excess) is added slowly, maintaining a low temperature. A thick precipitate of the product forms immediately.

-

Work-up: The mixture is stirred for an hour, and the solid product is collected by filtration. The filter cake is washed with cold water and dried to yield 2-Chloro-5-(trifluoromethyl)benzamide.

Pathway II: Direct Conversion of Nitrile to Amide

A more atom- and step-economical approach is the direct partial hydrolysis of the nitrile to the amide, avoiding the isolation of the carboxylic acid intermediate. This transformation can be achieved under specific acidic or basic conditions, often with the aid of a catalyst.

Mechanism Insight: While full hydrolysis proceeds to the carboxylic acid, the reaction can be stopped at the amide stage under controlled conditions. For instance, basic hydrolysis with reagents like sodium hydroxide can yield the amide, as the reaction conditions are typically milder than those required for the subsequent hydrolysis of the amide to the carboxylate.[9]

Experimental Protocol: Partial Hydrolysis of Nitrile[9]

-

2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (0.1 to 5.0 eq), is added.[9]

-

The mixture is heated for 1-4 hours, with the reaction progress carefully monitored by HPLC to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.[9]

-

Work-up: Upon completion, the solvent is partially removed under reduced pressure. Water is added, and the precipitated solid product is collected by filtration, washed with water, and dried.

Comparative Analysis and Data Summary

The choice of synthetic route depends on factors such as scale, required purity, and available starting materials. Pathway I offers more control and generally higher purity of the final product, while Pathway II is more efficient in terms of step count.

| Feature | Pathway I: Via Carboxylic Acid | Pathway II: Direct Partial Hydrolysis |

| Starting Material | 2-Chloro-5-(trifluoromethyl)aniline | 2-Chloro-5-(trifluoromethyl)benzonitrile |

| Key Intermediates | Diazonium salt, Benzonitrile, Benzoic Acid | Benzonitrile |

| Number of Steps | 3 (from aniline) | 1 (from nitrile) |

| Key Reagents | NaNO₂, CuCN, H₂SO₄, SOCl₂, NH₃ | NaOH or KOH |

| Advantages | Robust, well-controlled, high purity | More atom- and step-economical |

| Disadvantages | Longer route, uses hazardous reagents (SOCl₂) | Requires careful monitoring to avoid over-hydrolysis |

Safety and Handling Considerations

-

2-Chloro-5-(trifluoromethyl)aniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Diazonium Salts: Can be explosive when isolated and dry. It is critical to keep them in solution and at low temperatures at all times.

-

Cyanide Salts (CuCN, NaCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood. An emergency cyanide antidote kit should be available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal.

-

Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water. Handle only in a fume hood.

-

Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is most reliably achieved through a multi-step sequence starting from 2-chloro-5-(trifluoromethyl)aniline. The Sandmeyer reaction to form the key nitrile intermediate, followed by hydrolysis to the carboxylic acid and subsequent amidation, represents a robust and scalable pathway. For processes where efficiency is paramount, direct partial hydrolysis of the nitrile offers a shorter and more atom-economical alternative, provided the reaction is carefully controlled to prevent the formation of byproducts. The choice of methodology will ultimately be guided by the specific requirements of the research or manufacturing campaign, balancing the need for purity, yield, and operational efficiency.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- CN109761914B - Method for preparing 5-trifluoromethyl uracil.

-

Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde . PrepChem.com. [Link]

-

Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine . ResearchGate. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide . IUCr Journals. [Link]

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

-

10. Sandmeyer reaction . ncert.nic.in. [Link]

-

Convert benzoic acid to benzamide . Brainly.in. [Link]

-

How is benzamide obtained from benzoic acid class 12 chemistry CBSE . Vedantu. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. Buy 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 [smolecule.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. brainly.in [brainly.in]

- 9. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a chlorinated benzene ring coupled with a trifluoromethyl group and an amide functionality, confer a unique combination of electronic and steric properties. These characteristics are pivotal in modulating a molecule's pharmacokinetic and pharmacodynamic profile, including its binding affinity to biological targets, membrane permeability, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzamide, offering a foundational understanding for its application in synthetic chemistry and drug development programs.

Chemical Identity and Molecular Structure

At the heart of its properties lies the molecular architecture of 2-Chloro-5-(trifluoromethyl)benzamide. The presence of a chlorine atom at the ortho-position to the amide group and a trifluoromethyl group at the meta-position creates a distinct electronic landscape on the aromatic ring. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the amide proton and the overall lipophilicity of the molecule.

| Identifier | Value |

| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzamide |

| CAS Number | 20566-93-2[1][2] |

| Molecular Formula | C₈H₅ClF₃NO[1] |

| Molecular Weight | 223.58 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Cl |

| InChI Key | IRUCBTSYBQHPLT-UHFFFAOYSA-N[1] |

Diagram of the Molecular Structure of 2-Chloro-5-(trifluoromethyl)benzamide:

Caption: Molecular structure of 2-Chloro-5-(trifluoromethyl)benzamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

2-Chloro-5-(trifluoromethyl)benzamide is expected to be a solid at room temperature, a characteristic shared with many benzamide derivatives.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid.

| Property | Value | Source |

| Melting Point | 142.9-144.4 °C | [1] |

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

-

A small, finely powdered sample of 2-Chloro-5-(trifluoromethyl)benzamide is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

Boiling Point

Solubility

The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While specific experimental solubility data for 2-Chloro-5-(trifluoromethyl)benzamide is limited, general solubility trends for benzamides suggest it would be sparingly soluble in water and more soluble in organic solvents.

Predicted Solubility Profile:

Based on its structure, 2-Chloro-5-(trifluoromethyl)benzamide is expected to exhibit the following solubility characteristics:

-

Water: Low solubility due to the hydrophobic nature of the chlorinated and trifluoromethylated benzene ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the ability of these solvents to act as hydrogen bond acceptors for the amide protons.

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted due to the polar amide group.

Experimental Protocol for Solubility Determination:

A common method to determine solubility is the shake-flask method.

-

An excess amount of 2-Chloro-5-(trifluoromethyl)benzamide is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Acidity (pKa)

The pKa value provides insight into the ionization state of the molecule at a given pH. The amide protons of benzamides are generally weakly acidic. The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the aromatic ring of 2-Chloro-5-(trifluoromethyl)benzamide is expected to increase the acidity of the amide protons compared to unsubstituted benzamide. Predicted pKa values for similar compounds, such as 2-(trifluoromethyl)benzamide (15.46±0.50), suggest a pKa in the mid-teens.[4]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. A predicted XLogP3 value of 3.158 is available for 2-Chloro-5-(trifluoromethyl)benzamide, indicating a significant degree of lipophilicity.[1]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for 2-Chloro-5-(trifluoromethyl)benzamide are not widely published, a predictive analysis based on its structure provides valuable insights.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons.

Predicted ¹H NMR Spectrum:

-

Amide Protons (-CONH₂): Two broad singlets in the region of 7.5-8.5 ppm, due to restricted rotation around the C-N bond.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and trifluoromethyl substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A trace amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

The ¹H NMR spectrum is acquired using a standard pulse sequence.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approximately 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the region of 120-130 ppm, with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of specific functional groups.

Predicted IR Spectrum:

-

N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.[6]

-

C=O Stretching: A strong, sharp absorption band in the region of 1680-1630 cm⁻¹, characteristic of the amide I band.[6]

-

C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

For a solid sample, the KBr pellet method is commonly employed.

-

A small amount of the sample is mixed and ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a molecular ion peak at m/z 223, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern.

-

Key Fragmentation Pathways: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation. Further fragmentation of the aromatic ring is also expected. The presence of the trifluoromethyl group will influence the fragmentation pattern.[7]

Experimental Protocol for Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

The molecules are ionized, commonly using electron ionization (EI) or electrospray ionization (ESI).

-

The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthesis and Purity Analysis

A plausible synthetic route to 2-Chloro-5-(trifluoromethyl)benzamide involves the amidation of the corresponding acyl chloride.

Synthetic Workflow Diagram:

Caption: Plausible synthetic workflow for 2-Chloro-5-(trifluoromethyl)benzamide.

Purity Analysis:

The purity of the synthesized compound is critical and can be assessed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from impurities and by-products. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified reference standard.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzamide. While some experimental data, particularly for boiling point, solubility, and pKa, remains to be fully elucidated in the public domain, the available information and predictive analyses offer a solid foundation for researchers and scientists. The unique combination of a chlorinated and trifluoromethylated aromatic ring with an amide functionality makes this compound a valuable building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in the field of drug discovery and development.

References

-

Six Chongqing Chemdad Co. 2-(TRIFLUOROMETHYL)BENZAMIDE. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

WIPO Patentscope. WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

-

Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

-

PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][9]benzodiazepin-1(2H)-ones. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Scribd. Benzamide Synthesis and Recrystallization. [Link]

-

The Royal Society of Chemistry. Supporting Information for Procedures for the preparation of Cu(O2CF2SO2F)2. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

ResearchGate. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubChem. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 2-Chloro-5-nitrobenzamide. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 20566-93-2|2-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 3. 2-CHLORO-3-(TRIFLUOROMETHYL)BENZAMIDE price,buy 2-CHLORO-3-(TRIFLUOROMETHYL)BENZAMIDE - chemicalbook [m.chemicalbook.com]

- 4. 2-(TRIFLUOROMETHYL)BENZAMIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloro-5-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide | 1859279-06-3 [chemicalbook.com]

- 9. 2-(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

2-Chloro-5-(trifluoromethyl)benzamide CAS number 20566-93-2

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzamide (CAS 20566-93-2): A Key Intermediate in Modern Drug Discovery

Abstract

2-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl (CF₃) group, and a primary amide, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the compound's physicochemical properties, presents a detailed and validated synthetic protocol, explores its primary applications as a precursor in drug development—most notably for novel antitubercular agents—and outlines essential analytical characterization and safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Core Compound Profile and Physicochemical Properties

2-Chloro-5-(trifluoromethyl)benzamide is a crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups influences the reactivity of the aromatic ring and the properties of the amide moiety.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 20566-93-2 | [1] |

| Molecular Formula | C₈H₅ClF₃NO | [1] |

| Molecular Weight | 223.58 g/mol | [1] |

| Melting Point | 142.9 - 144.4 °C | [1] |

| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1] |

| Polar Surface Area (PSA) | 43.09 Ų | [1] |

| LogP (XLogP3) | 3.158 | [1] |

| Appearance | White to off-white crystalline solid | |

Synthesis and Mechanistic Considerations

The most direct and reliable route to 2-Chloro-5-(trifluoromethyl)benzamide is through the controlled partial hydrolysis of the corresponding nitrile, 2-chloro-5-(trifluoromethyl)benzonitrile. This method is often preferred in industrial settings due to the availability of the nitrile precursor and the relatively clean conversion.

Rationale for Synthetic Strategy

The choice of partial hydrolysis is critical. While complete hydrolysis would yield the corresponding carboxylic acid, conditions can be fine-tuned (e.g., using sulfuric acid or controlled basic peroxide conditions) to halt the reaction at the primary amide stage. This approach avoids the need for a multi-step process involving formation of the carboxylic acid, conversion to an acid chloride, and subsequent amination, thereby improving atom economy and reducing waste.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Objective: To prepare 2-Chloro-5-(trifluoromethyl)benzamide from 2-chloro-5-(trifluoromethyl)benzonitrile.

Materials:

-

2-chloro-5-(trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 1.0 equivalent of 2-chloro-5-(trifluoromethyl)benzonitrile.

-

Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add 3-4 equivalents of concentrated sulfuric acid. The addition is exothermic and must be controlled to maintain a temperature below 20°C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a substantial amount of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Neutralization: To remove any residual acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with cold deionized water.

-

Drying: Dry the isolated solid under vacuum to yield the crude 2-Chloro-5-(trifluoromethyl)benzamide.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.

Visualization: Synthetic Workflow

Caption: Synthetic workflow for 2-Chloro-5-(trifluoromethyl)benzamide.

Applications in Drug Discovery & Development

The primary value of 2-Chloro-5-(trifluoromethyl)benzamide lies in its role as a versatile intermediate for constructing more complex pharmaceutical agents.[2] Benzamide derivatives are known to possess a wide range of pharmacological activities.[3]

Precursor for Antitubercular Benzothiazinones

The most significant and well-documented application is its use as a starting material for a new class of potent antitubercular agents, the 8-nitro-1,3-benzothiazin-4-ones (BTZs).[4][5] Compounds like PBTZ169 (Macozinone) and BTZ043, which are in clinical trials, target the essential mycobacterial enzyme DprE1.[4][5]

The synthesis of these advanced drug candidates requires the introduction of a nitro group onto the benzamide ring. 2-Chloro-5-(trifluoromethyl)benzamide is the ideal precursor for this transformation. It is first nitrated to form 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which then serves as the key building block for constructing the benzothiazinone core.[4][5]

Visualization: Pathway to Antitubercular Agents

Caption: Role as a precursor for antitubercular drug candidates.

Scaffold for Other Bioactive Molecules

The trifluoromethylbenzamide structure is a known pharmacophore with potential in various therapeutic areas. Related compounds have been investigated for anticoccidial and anticonvulsant properties, suggesting that derivatives of 2-Chloro-5-(trifluoromethyl)benzamide could be explored for these and other CNS-related activities.[1][4][5]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of 2-Chloro-5-(trifluoromethyl)benzamide is achieved using a combination of standard spectroscopic and analytical techniques. While specific spectra for this exact compound are not publicly available, an experienced chemist can reliably predict the expected data based on its structure.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | Two doublets in the aromatic region (δ 7.5-8.5 ppm). Two broad singlets for the -NH₂ protons (δ ~6-8 ppm, exchangeable with D₂O). | The three aromatic protons are in unique chemical environments and will show coupling. Amide protons are typically broad and their chemical shift is solvent-dependent. |

| ¹³C NMR | ~8 distinct signals. A signal for the carbonyl carbon (C=O) around 165-170 ppm. A quartet for the CF₃ carbon due to C-F coupling. | The molecule has 8 unique carbon atoms. The chemical shifts are influenced by the electronegative substituents. |

| ¹⁹F NMR | A singlet around -60 to -65 ppm. | The CF₃ group will give a strong, single peak in the ¹⁹F NMR spectrum, which is highly characteristic.[6] |

| IR Spectroscopy | Two N-H stretching bands (~3200-3400 cm⁻¹). Strong C=O stretching band (~1660-1680 cm⁻¹). C-F stretching bands (~1100-1350 cm⁻¹). | These are characteristic vibrational frequencies for a primary amide and a trifluoromethyl group.[4] |

| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z 224. Isotopic pattern showing a peak at [M+2+H]⁺ with ~33% the intensity of the [M+H]⁺ peak. | The calculated exact mass is 223.00. The distinctive M/M+2 isotopic signature is due to the presence of one chlorine atom (³⁵Cl/³⁷Cl). |

Safety, Handling, and Storage

Proper handling of 2-Chloro-5-(trifluoromethyl)benzamide is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification

-

Skin Irritation (H315): Causes skin irritation.[7]

-

Eye Irritation (H319): Causes serious eye irritation.[7]

-

Respiratory Irritation (H335): May cause respiratory irritation.[7]

Protocol: Safe Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][8]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating airborne dust.[1]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8]

-

Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.[8]

-

Spill Response: In case of a spill, isolate the area, wear appropriate PPE, and collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum or careful sweeping). Place in a sealed container for disposal.[8]

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-Chloro-5-(trifluoromethyl)benzamide (CAS 20566-93-2) is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and critical role as a precursor to next-generation antitubercular drugs underscore its importance. For researchers and drug development professionals, a thorough understanding of this intermediate's chemistry, applications, and handling requirements is paramount to unlocking its full potential in the creation of novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates.

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Echemi. 2-chloro-5-(trifluoromethyl)benzamide.

- Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

-

Richter, M. et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, E77, 142-147. Available from: [Link]

-

Richter, M. et al. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available from: [Link]

- NIH National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide

This guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-5-(trifluoromethyl)benzamide, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction

2-Chloro-5-(trifluoromethyl)benzamide is a crucial building block in the synthesis of a variety of biologically active molecules. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins. This guide will explore the two most prevalent synthetic strategies for its preparation, starting from either 2-chloro-5-(trifluoromethyl)benzoic acid or 2-chloro-5-(trifluoromethyl)benzonitrile. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 2-Chloro-5-(trifluoromethyl)benzamide reveals two primary disconnection points, leading to the identification of two key precursors: 2-chloro-5-(trifluoromethyl)benzoic acid and 2-chloro-5-(trifluoromethyl)benzonitrile. The choice of starting material often depends on factors such as commercial availability, cost, and the scale of the synthesis.

Caption: Retrosynthetic analysis of 2-Chloro-5-(trifluoromethyl)benzamide.

Route 1: Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic acid

This is a classic and widely employed method for the synthesis of benzamides. The carboxylic acid is first activated, typically by conversion to its corresponding acyl chloride, which then readily reacts with an amine source to yield the desired amide.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid

One common starting material for this intermediate is p-chlorobenzotrifluoride. A preparation method involves the reaction of p-chlorobenzotrifluoride with a tertiary amine and tert-butyl lithium as a catalyst to form a lithium salt, which is then carboxylated using solid carbon dioxide to yield 2-chloro-5-(trifluoromethyl)benzoic acid[1].

Step 2: Amidation of 2-Chloro-5-(trifluoromethyl)benzoic acid

The amidation of 2-chloro-5-(trifluoromethyl)benzoic acid is a two-step process. The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with a source of ammonia, such as concentrated aqueous ammonia or ammonia gas, to form the final product.[2][3][4][5][6] The use of a base is often necessary to neutralize the HCl byproduct generated during the reaction[6].

Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from the corresponding benzoic acid.

Route 2: Synthesis from 2-Chloro-5-(trifluoromethyl)benzonitrile

An alternative and also widely used approach involves the hydrolysis of 2-chloro-5-(trifluoromethyl)benzonitrile. This method can be advantageous due to the different reactivity and availability of the nitrile starting material.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile

A common laboratory-scale synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile starts from 2-chloro-5-(trifluoromethyl)aniline via the Sandmeyer reaction. This involves diazotization of the aniline with a nitrite source in the presence of a strong acid, followed by reaction with a cyanide salt, often in the presence of a copper catalyst[7].

Step 2: Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile

The hydrolysis of a nitrile to an amide can be achieved under either acidic or basic conditions.[8][9] However, stopping the hydrolysis at the amide stage can be challenging, as the reaction can proceed to the carboxylic acid.[10] Milder reaction conditions are therefore employed to favor the formation of the amide.[10] For instance, the reaction can be performed using a mineral acid at a controlled temperature.[10]

Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from the corresponding benzonitrile.

Starting Material Data

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.57 | White to off-white solid |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | 205.57 | Colorless to light yellow liquid or solid[11] |

| 2-Chloro-5-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Colorless to yellow liquid |

| p-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.56 | Colorless liquid |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from 2-Chloro-5-(trifluoromethyl)benzoic acid

Step A: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.[5][6]

Step B: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide

-

Dissolve the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride from Step A in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (excess) to the cooled solution with vigorous stirring.[12]

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-5-(trifluoromethyl)benzamide.[12]

Conclusion

The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide can be efficiently achieved through two primary routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway will ultimately be guided by the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists and researchers in the field, facilitating the successful and efficient synthesis of this important chemical intermediate.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

-

Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. (URL: [Link])

-

Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. (URL: [Link])

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (URL: [Link])

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl)

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. (URL: [Link])

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])

-

Amine to Amide (via Acid Chloride) - Common Conditions. (URL: [Link])

-

Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1. (URL: [Link])

-

Chemistry of Amides. (2022). (URL: [Link])

-

One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2015). (URL: [Link])

- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google P

-

Base Hydrolysis of Benzonitrile - YouTube. (2016). (URL: [Link])

-

Amide Synthesis - Fisher Scientific. (URL: [Link])

-

hydrolysis of nitriles - Chemguide. (URL: [Link])

-

Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo. (2024). (URL: [Link])

-

Hydration of benzonitrile to benzamide | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 11. scbt.com [scbt.com]

- 12. globalconference.info [globalconference.info]

The Strategic Intermediate: A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzamide for Advanced Synthesis

Introduction: Unveiling a Key Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of 2-Chloro-5-(trifluoromethyl)benzamide, a synthetic intermediate of significant interest. Its unique substitution pattern—a trifluoromethyl group for electronic modulation and a chlorine atom providing a versatile reaction handle—renders it a valuable building block for the synthesis of complex chemical entities. This document will detail its synthesis, chemical properties, and its proven and potential applications, offering a technical resource for researchers and professionals in the chemical sciences.

Physicochemical Properties and Safety Data

A foundational understanding of a synthetic intermediate's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 20566-93-2 | Echemi |

| Molecular Formula | C₈H₅ClF₃NO | Echemi |

| Molecular Weight | 223.58 g/mol | Echemi |

| Melting Point | 142.9-144.4 °C | Echemi |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | Echemi |

| Appearance | White to off-white solid | Generic |

Safety and Handling: 2-Chloro-5-(trifluoromethyl)benzamide should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[2] Care should be taken to avoid the formation of dust and aerosols.[2] The precursor, 2-chloro-5-(trifluoromethyl)benzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar precautions should be taken with the benzamide derivative.

Strategic Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide

The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is most effectively achieved through a two-stage process, commencing with the preparation of the corresponding benzoic acid, followed by its conversion to the primary amide.

Part 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)benzoic acid

A robust method for the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid involves the ortho-lithiation of p-chlorobenzotrifluoride, followed by carboxylation.[4] This approach offers a direct route to the desired substitution pattern.

Reaction Scheme:

Figure 2: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide.

Detailed Experimental Protocol:

-

Acyl Chloride Formation: 2-Chloro-5-(trifluoromethyl)benzoic acid is suspended in an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acyl chloride.

-

Removal of Excess Reagent: Excess thionyl chloride is removed by distillation under reduced pressure.

-

Amidation: The crude 2-chloro-5-(trifluoromethyl)benzoyl chloride is cooled and carefully added to a stirred, chilled (e.g., 0-5 °C) concentrated aqueous ammonia solution.

-

Isolation and Purification: The resulting precipitate, 2-Chloro-5-(trifluoromethyl)benzamide, is collected by filtration, washed thoroughly with cold water to remove ammonium salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

The Role of 2-Chloro-5-(trifluoromethyl)benzamide as a Synthetic Intermediate

The strategic placement of the chloro and trifluoromethyl groups on the benzamide scaffold makes this molecule a highly versatile intermediate for the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical sectors.

Exploiting the Trifluoromethyl Group's Influence

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). [5][6]This has several key implications for the reactivity and properties of molecules derived from this intermediate:

-

Increased Acidity of N-H Bonds: The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the amide N-H protons, which can be exploited in certain condensation and substitution reactions.

-

Modulation of Pharmacokinetic Properties: In medicinal chemistry, the trifluoromethyl group is known to enhance membrane permeability and metabolic stability, often leading to improved bioavailability and a longer duration of action of the final drug product. [1]

Leveraging the Reactivity of the Chloro Substituent

The chlorine atom at the 2-position provides a site for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of further molecular complexity. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

Applications in the Synthesis of Bioactive Molecules

While specific examples of the direct use of 2-Chloro-5-(trifluoromethyl)benzamide are not extensively documented in readily available literature, the utility of its core structure is evident from the applications of closely related compounds.

-

Antitubercular Agents: The analogous compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising class of new antitubercular agents. [7][8]This highlights the value of the 2-chloro-5-(trifluoromethyl)phenyl core in constructing complex heterocyclic systems with potent biological activity.

-

Agrochemicals: The related intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is crucial for the production of high-efficiency insecticides and fungicides. [2]This suggests that benzamide derivatives with this substitution pattern have significant potential in the development of novel crop protection agents. Benzamide moieties are found in a variety of commercial pesticides. [9]* Potential in CNS Drug Discovery: The benzamide scaffold is a well-established pharmacophore in drugs targeting the central nervous system. The unique electronic properties conferred by the trifluoromethyl and chloro substituents make 2-Chloro-5-(trifluoromethyl)benzamide an attractive starting point for the synthesis of novel CNS-active compounds.

Conclusion: A Versatile Intermediate for Future Discoveries

2-Chloro-5-(trifluoromethyl)benzamide represents a strategically important synthetic intermediate, poised for broader application in the synthesis of novel pharmaceuticals and agrochemicals. Its well-defined synthetic pathway, coupled with the desirable physicochemical properties imparted by its dual chloro and trifluoromethyl substitution, provides a robust platform for the creation of complex and high-value molecules. As the demand for sophisticated chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for future innovations in chemical synthesis.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl)

-

METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - European Patent Office - EP 4105202 B1 - EPO. (URL: [Link])

-

Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2), x210105. (URL: [Link])

-

(IUCr) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (URL: [Link])

-

2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem. (URL: [Link])

-

2-Fluoro-5-(trifluoromethyl)benzylamine - NIST WebBook. (URL: [Link])

-

N1 2 3 Chloro 5 trifluoromethyl 2 pyridyl methyl thio ethyl benzamide - mzCloud. (URL: [Link])

-

A highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations - Chemical Communications (RSC Publishing). (URL: [Link])

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. (URL: [Link])

-

Continuous Flow Total Synthesis of Rufinamide | Organic Process Research & Development. (URL: [Link])

-

The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (URL: [Link])

-

para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - ResearchGate. (URL: [Link])

- WO2010043849A1 - Process for the preparation of rufinamide - Google P

-

Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae) - ResearchGate. (URL: [Link])

- US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google P

-

From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing). (URL: [Link])

-

Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Fluorine Factor: Optimizing Benzamide Bioactivity with Trifluoromethyl Groups

The following technical guide details the role of the trifluoromethyl (

Executive Summary

In modern medicinal chemistry, the benzamide scaffold (

Physicochemical Impact of the Group

The

The "Super-Methyl" Effect

-

Steric Bulk: The Van der Waals volume of a

group ( -

Lipophilicity (

): Fluorine has extremely low polarizability. Replacing a methyl group with

Electronic Modulation

-

Electronegativity: The

group is strongly electron-withdrawing (Hammett -

Acidity Modulation: When attached to the benzoyl ring, it lowers the

of the amide proton (making it more acidic). This can strengthen hydrogen bonding interactions with basic residues (e.g., Arginine, Histidine) in the receptor binding site.[1]

Metabolic Stability (The C-F Shield)

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (

Structural Mechanisms & Bioactivity[1][2]

Conformational Locking (The Ortho-Effect)

In benzamides, the rotation around the

-

Mechanism: An ortho-trifluoromethyl group introduces significant steric strain. To relieve this strain, the amide bond often twists out of planarity with the phenyl ring.

-

Result: This "locked" twisted conformation can mimic the bioactive pose required for receptor binding, reducing the entropic penalty of binding. Conversely, in some scaffolds, it forces a specific planar arrangement via intramolecular hydrogen bonding (e.g., between amide NH and fluorine), although this is rare due to fluorine's weak H-bond acceptor capability.[1]

Case Study: Teriflunomide (DHODH Inhibition)

Teriflunomide is the active metabolite of Leflunomide and a classic example of a "reverse benzamide" (anilide) structure stabilized by a

-

Role of

: The 4-trifluoromethylphenyl moiety fits into a deep, hydrophobic tunnel within the DHODH enzyme. The

Experimental Protocols

Protocol: Synthesis of 3-(Trifluoromethyl)benzamide Derivatives

Objective: Efficiently couple a trifluoromethyl-substituted benzoic acid with an amine to generate the benzamide core.

Reagents:

-

3-(Trifluoromethyl)benzoic acid (1.0 equiv)[1]

-

Amine (

) (1.1 equiv)[1] -

HATU (1.2 equiv) or TBTU

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve 3-(trifluoromethyl)benzoic acid in anhydrous DMF (

concentration) under an inert atmosphere ( -

Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Addition: Add the amine (

) dropwise.[6] -

Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC or LC-MS (Target mass =

). -

Workup: Dilute with Ethyl Acetate. Wash sequentially with

HCl (to remove unreacted amine), Sat. -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of the

Materials:

-

Pooled Liver Microsomes (Human/Rat) (

stock)[1] -

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)[1]

-

Test Compounds (

final concentration)

Workflow:

-

Pre-incubation: Mix microsomes (

final) with Phosphate Buffer (pH 7.4) and Test Compound at -

Initiation: Add NADPH Regenerating System to start the reaction.

-

Sampling: At time points

min, remove -

Quenching: Immediately add to

ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. Time. The slope

Visualizations & Logic Pathways

Diagram 1: The "Metabolic Shielding" Mechanism

This diagram illustrates how the

Caption: Comparative metabolic fate of Methyl vs. Trifluoromethyl benzamides under CYP450 exposure.

Diagram 2: Synthesis & Optimization Workflow

A logical decision tree for introducing the

Caption: Iterative workflow for optimizing benzamide leads using a Trifluoromethyl Scan.

Data Summary: vs. Substituents

| Property | Methyl Group ( | Trifluoromethyl Group ( | Impact on Bioactivity |

| Van der Waals Volume | |||

| Hansch Lipophilicity ( | |||

| Hammett Constant ( | |||

| Bond Energy (C-X) |

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[7] Synthesis and Stability of Trifluoromethyl Benzamides. Link (Cited for general protocol validation).

Sources

- 1. Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]

- 6. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-chloro-5-(trifluoromethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this chemical core, from its synthesis to its multifaceted roles in targeting a range of diseases. We will delve into the synthetic nuances, explore the structure-activity relationships (SAR) that govern its biological effects, and illuminate the key signaling pathways modulated by its derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering insights into the strategic application of this versatile scaffold.

Introduction: The Physicochemical and Biological Significance of the 2-Chloro-5-(trifluoromethyl)benzamide Core

The 2-chloro-5-(trifluoromethyl)benzamide moiety is a testament to the power of strategic halogenation in drug design. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and highly lipophilic. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional vector for interaction with biological targets. This unique combination of substituents makes the 2-chloro-5-(trifluoromethyl)benzamide scaffold a highly attractive starting point for the development of potent and selective therapeutic agents.[3]

Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, neuroprotective, and anti-infective properties. This guide will explore these applications in detail, providing the necessary technical information to empower researchers in their drug discovery endeavors.

Synthetic Strategies and Methodologies

The synthesis of 2-chloro-5-(trifluoromethyl)benzamide and its derivatives can be approached through several routes, typically involving the formation of the amide bond as a key step. The foundational building block, 2-chloro-5-(trifluoromethyl)benzoic acid, can be prepared from commercially available starting materials.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

A common and reliable method to synthesize the 2-chloro-5-(trifluoromethyl)benzamide core involves the conversion of the corresponding benzoic acid to an acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide

-

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

-

To a stirred solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5 - 2.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (usually 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloro-5-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.

-

-

Step 2: Amidation to form 2-Chloro-5-(trifluoromethyl)benzamide

-

Dissolve the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride from the previous step in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of aqueous ammonia (NH₄OH, ~2-3 eq) or an appropriate amine (for derivatization) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-5-(trifluoromethyl)benzamide derivative.[4]

-

General Derivatization Strategy: N-Acylation

The amide nitrogen of the core scaffold can be further functionalized through N-acylation to generate a library of derivatives for SAR studies.

Experimental Protocol: N-Acylation of Amines with 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

-

Dissolve the amine of interest (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM.

-

Cool the mixture to 0 °C.

-

Add a solution of 2-chloro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

-

Work-up the reaction by washing with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.[5][6]

Caption: Synthetic workflow for 2-chloro-5-(trifluoromethyl)benzamide and its derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the 2-chloro-5-(trifluoromethyl)benzamide scaffold is evident in its wide range of therapeutic applications.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents through various mechanisms.

-

Dual PI3K/HDAC Inhibition: The phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are frequently dysregulated in cancer.[7][8] Dual inhibitors targeting both pathways have shown synergistic effects in cancer therapy.[9] Certain 2-chloro-5-(trifluoromethyl)benzamide derivatives have been explored as scaffolds for the development of such dual inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Caption: PI3K/HDAC dual inhibition by 2-chloro-5-(trifluoromethyl)benzamide derivatives.

Neurodegenerative Diseases

The scaffold has also been utilized in the development of agents for neurodegenerative disorders.

-

p38α MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress and inflammatory cytokines and plays a role in neuroinflammation.[11][12][13] Inhibitors of p38α MAPK are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Dementia with Lewy Bodies.[14][15]

Caption: Inhibition of the p38 MAPK pathway in neuroinflammation.

-

Butyrylcholinesterase (BChE) Inhibition: In Alzheimer's disease, the hydrolysis of the neurotransmitter acetylcholine is a key pathological feature. Butyrylcholinesterase (BChE) contributes to this hydrolysis.[16][17] Selective BChE inhibitors can increase acetylcholine levels in the brain, offering a therapeutic strategy.[18][19] The 2-chloro-5-(trifluoromethyl)benzamide scaffold has been used to design potent and selective BChE inhibitors.

Other Therapeutic Areas

The versatility of this scaffold extends to other areas, including the development of antiparasitic and antiviral agents, where it serves as a crucial intermediate in the synthesis of complex bioactive molecules.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of 2-chloro-5-(trifluoromethyl)benzamide derivatives is highly dependent on the nature and position of substituents. The following table summarizes representative SAR data for a hypothetical series of derivatives targeting a generic kinase.